3-((4-Méthoxybenzyl)oxy)propan-1-ol

Vue d'ensemble

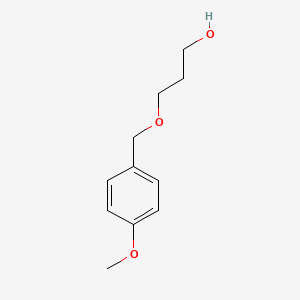

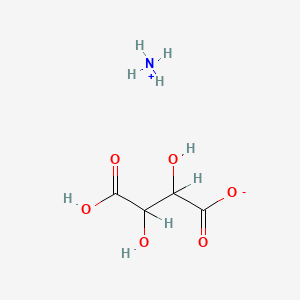

Description

3-((4-Methoxybenzyl)oxy)propan-1-ol is a chemical compound with the CAS Number: 135362-69-5 . It has a molecular weight of 196.25 and its IUPAC name is 3-[(4-methoxybenzyl)oxy]-1-propanol . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for 3-((4-Methoxybenzyl)oxy)propan-1-ol is 1S/C11H16O3/c1-13-11-5-3-10 (4-6-11)9-14-8-2-7-12/h3-6,12H,2,7-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

3-((4-Methoxybenzyl)oxy)propan-1-ol is a liquid . It has a molecular weight of 196.25 . The compound should be stored in a sealed container in a dry room at normal temperature .Applications De Recherche Scientifique

Recherche sur le cancer

3-((4-Méthoxybenzyl)oxy)propan-1-ol: est utilisé dans la recherche sur le cancer comme un standard chimique et une référence . Son rôle est essentiel dans la synthèse de composés qui peuvent avoir des propriétés antitumorales ou qui pourraient servir de vecteurs pour les médicaments ciblant les cellules cancéreuses. La stabilité et la réactivité du composé le rendent adapté à la création d'analogues qui peuvent être testés contre diverses lignées de cellules cancéreuses.

Science des matériaux

Dans le domaine de la science des matériaux, ce composé trouve une application dans la synthèse de nouveaux matériaux polymères . Sa structure moléculaire permet l'introduction de groupes méthoxy dans les polymères, ce qui peut modifier leurs propriétés physiques, telles que la stabilité thermique et la solubilité, conduisant potentiellement au développement de nouveaux matériaux présentant des caractéristiques spécifiques souhaitées dans des domaines tels que l'électronique ou les revêtements.

Synthèse chimique

This compound: sert de brique de base dans la synthèse chimique, en particulier dans la construction de molécules organiques complexes . Sa présence dans une voie de synthèse peut influencer les propriétés stériques et électroniques des composés résultants, ce qui est crucial pour le développement de produits pharmaceutiques et agrochimiques.

Chromatographie

Ce composé est utilisé dans les méthodes chromatographiques comme un standard pour calibrer les équipements et garantir la précision des résultats analytiques . Il peut être utilisé en chromatographie gazeuse et en chromatographie liquide pour aider à identifier et à quantifier d'autres substances au sein d'un échantillon, grâce à son temps de rétention bien défini et à ses caractéristiques de pic.

Recherche analytique

Dans la recherche analytique, This compound est souvent utilisé comme composé de référence pour valider les méthodes analytiques . Sa pureté et sa structure connues fournissent une référence pour comparer les performances des techniques analytiques, telles que la spectroscopie ou la spectrométrie de masse, garantissant la fiabilité des données obtenues.

Synthèse de l'espaceur PROTAC

Le composé est essentiel dans la synthèse des espaceurs PROTAC, qui font partie d'une stratégie thérapeutique qui cible les protéines pour la dégradation . Les espaceurs sont conçus pour relier un ligand pour la protéine cible à une molécule capable de recruter une ligase E3 ubiquitine, conduisant à l'ubiquitination de la protéine et à sa dégradation subséquente par le protéasome.

Safety and Hazards

Propriétés

IUPAC Name |

3-[(4-methoxyphenyl)methoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-13-11-5-3-10(4-6-11)9-14-8-2-7-12/h3-6,12H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEHPNIXVMWYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450434 | |

| Record name | 1-Propanol, 3-[(4-methoxyphenyl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135362-69-5 | |

| Record name | 1-Propanol, 3-[(4-methoxyphenyl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-](/img/structure/B1589580.png)

![(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1589588.png)

![(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B1589599.png)